molecular formula C8H16ClNO B13575401 (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B13575401
M. Wt: 177.67 g/mol
InChI Key: HNZAXXDUKAMMSB-RHSYLKOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic amine compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., tempo oxoammonium tetrafluoroborate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1R,5S)-3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?;

InChI Key

HNZAXXDUKAMMSB-RHSYLKOPSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2O)N.Cl

Canonical SMILES

C1CC2CC(CC1C2O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.